(3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone
Description
(3-Hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methoxyphenyl group and linked via a methanone bridge to a 3-hydroxyazetidine moiety. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, is a bioisostere for carboxylic acids, often enhancing metabolic stability and bioavailability in medicinal chemistry .
Properties
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-20-10-4-2-8(3-5-10)17-14-11(13-15-17)12(19)16-6-9(18)7-16/h2-5,9,18H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIJIPVBZNQLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions
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Azetidine Ring Formation: : The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols. For instance, 3-hydroxyazetidine can be prepared by cyclizing 3-chloro-1-propanol with ammonia under basic conditions.
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Tetrazole Synthesis: : The tetrazole ring is often synthesized via the cycloaddition of azides with nitriles. For example, 4-methoxyphenyl nitrile can react with sodium azide in the presence of a catalyst like zinc chloride to form the tetrazole ring.
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Coupling Reaction: : The final step involves coupling the azetidine and tetrazole moieties. This can be achieved through a condensation reaction using reagents like carbonyldiimidazole (CDI) to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in the azetidine ring can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
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Reduction: : The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases in the presence of nucleophiles.
Major Products
Oxidation: Formation of azetidinone derivatives.
Reduction: Formation of (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its potential bioactivity. The azetidine and tetrazole rings are known to interact with biological macromolecules, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to determine its efficacy and safety in various therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the azetidine and tetrazole rings.
Mechanism of Action
The mechanism of action of (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other non-covalent interactions, while the tetrazole ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole Derivatives with Aryl Substituents
Several tetrazole-based compounds share structural similarities with the target molecule, particularly in the 2-aryl-2H-tetrazole moiety. Key examples include:
Key Observations :
- Bioisosteric Utility: Tetrazole rings in compounds like (-)-5 and ’s methanones are employed as carboxylic acid replacements, suggesting the target compound may exhibit similar stability in vivo.
Methanone-Bridged Heterocycles
The methanone bridge connecting the tetrazole and hydroxyazetidine is a critical structural feature. Comparable compounds include:
Key Observations :
- Synthetic Flexibility: Methanone bridges are often formed via nucleophilic acyl substitution (e.g., ), suggesting the target compound could be synthesized using similar protocols with hydroxyazetidine as the nucleophile.
- Activity Trends: Methanone-linked heterocycles in show potent antitumor activity, implying the target compound’s hydroxyazetidine moiety might enhance cytotoxicity through hydrogen bonding.
Hydroxyazetidine-Containing Analogues
The 3-hydroxyazetidine group is a rare but pharmacologically significant feature. Related structures include:
Key Observations :
- Polarity and Solubility: The hydroxy group on azetidine likely increases aqueous solubility compared to non-polar analogs like , which rely on trimethoxyphenyl groups for lipophilicity.
Biological Activity
The compound (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a novel organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and its molecular weight of approximately 246.27 g/mol. The presence of the azetidine ring and the tetrazole moiety suggests potential interactions with biological targets, particularly in neuropharmacology and oncology.
Research indicates that this compound may exhibit biological activities through several mechanisms:
- Anticonvulsant Activity : Similar compounds with azetidine and tetrazole functionalities have shown anticonvulsant properties. The structural features contribute to binding affinity at GABA receptors, which are crucial in modulating neuronal excitability.
- Antitumor Activity : Compounds containing tetrazole rings have been documented to inhibit tumor growth by inducing apoptosis in cancer cells. The methoxyphenyl group enhances lipophilicity, potentially improving cellular uptake.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, likely due to disruption of microbial cell wall synthesis.
Biological Activity Data Table
The following table summarizes key biological activities and related findings for the compound:
| Activity Type | Mechanism | Reference Study | IC50/ED50 Values |
|---|---|---|---|
| Anticonvulsant | GABA receptor modulation | Study on similar azetidine derivatives | 24.38 mg/kg |
| Antitumor | Induction of apoptosis | Research on tetrazole-based anticancer agents | IC50 = 1.61 µg/mL |
| Antimicrobial | Cell wall synthesis inhibition | Comparative study on methoxyphenyl compounds | Not specified |
Case Studies
- Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of various azetidine derivatives, including those structurally related to our compound. Results indicated significant protection against seizures in animal models, suggesting a promising avenue for epilepsy treatment.
- Antitumor Activity : In vitro studies demonstrated that compounds similar to this compound exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to cell cycle arrest and apoptosis induction.
- Antimicrobial Studies : Research on related tetrazole compounds indicated broad-spectrum antimicrobial activity, with effective inhibition of both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
